N,N-diethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine
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Overview
Description
N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is an organic compound that features a quinoline ring substituted with a nitro group at the 5-position and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine typically involves the reaction of 5-nitroquinoline with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethane-1,2-diamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions. Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.
Scientific Research Applications
N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound may have potential as a fluorescent probe due to the presence of the quinoline ring.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,N-diethylethylenediamine: A related compound with similar structural features but lacking the quinoline ring.
N,N-dimethylethylenediamine: Another similar compound with different alkyl substituents on the ethane-1,2-diamine moiety.
Uniqueness
N,N-diethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine is unique due to the presence of the nitroquinoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N4O2 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N',N'-diethyl-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-3-18(4-2)11-10-16-13-7-8-14(19(20)21)12-6-5-9-17-15(12)13/h5-9,16H,3-4,10-11H2,1-2H3 |
InChI Key |
HPGMIDPWVXMOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
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